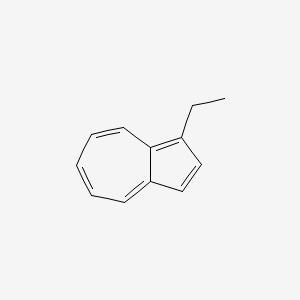
Azulene, 1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1-ethyl- is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene, which is colorless. Azulene’s structure consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring . This compound is found in various natural sources, including essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Preparation Methods
The synthesis of azulene derivatives, including 1-ethyl-azulene, involves several methods. One common approach is the Ziegler-Hafner method, which involves the condensation of Zincke salts derived from pyridinium or pyrillium salts with cyclopentadienide ions . Another method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Azulene, 1-ethyl- undergoes various chemical reactions, including electrophilic substitution at the 1- and 3-positions and nucleophilic addition at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include Grignard reagents, which can lead to the formation of substituted addition-oxidation products .
Scientific Research Applications
Azulene, 1-ethyl- and its derivatives have numerous scientific research applications. In chemistry, they are used as molecular switches and sensors due to their unique physicochemical properties . In biology and medicine, azulene derivatives exhibit anti-inflammatory, antibacterial, and anticancer properties . They are used in the treatment of peptic ulcers, leukemia, and HIV-1 . Additionally, azulene derivatives are explored for their potential in optoelectronic devices and solar cells .
Mechanism of Action
The mechanism of action of azulene, 1-ethyl- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also regulates the secretion of cytokines, proteins that play significant roles in transmitting immunological signals . These actions contribute to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Azulene, 1-ethyl- is unique compared to other similar compounds like guaiazulene and chamazulene, which are also azulene derivatives found in natural sources . While all these compounds share the azulene skeleton, their specific substituents and functional groups confer different properties and applications. For instance, guaiazulene is known for its use in cosmetics and pharmaceuticals due to its anti-inflammatory properties . Chamazulene, on the other hand, is noted for its antioxidant activity .
Conclusion
Azulene, 1-ethyl- is a fascinating compound with a wide range of applications in various fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
63964-75-0 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethylazulene |
InChI |
InChI=1S/C12H12/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h3-9H,2H2,1H3 |
InChI Key |
JJIWDEGOZQOSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















